molecular formula C17H20N2O4 B2924427 Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 886951-94-6

Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2924427
CAS No.: 886951-94-6
M. Wt: 316.357
InChI Key: XVTAMDSNJMEKGI-UHFFFAOYSA-N
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Description

Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 1,6-dihydropyridazine core with an ethyl ester group at position 3, an isopropoxy substituent at position 4, and an o-tolyl (2-methylphenyl) group at position 1.

Properties

IUPAC Name

ethyl 1-(2-methylphenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-5-22-17(21)16-14(23-11(2)3)10-15(20)19(18-16)13-9-7-6-8-12(13)4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTAMDSNJMEKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OC(C)C)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate This intermediate then undergoes cyclization with an appropriate aldehyde, such as o-tolualdehyde, under acidic conditions to form the pyridazine ring

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the employment of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert ketones to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analog, Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (Compound 18), differs in three key substituents (Table 1):

  • Position 1 : 4-Fluorophenyl vs. o-tolyl in the target compound.
  • Position 4 : Methyl group vs. isopropoxy group.
  • Position 5: Cyano group vs. hydrogen.

Table 1: Structural Comparison

Feature Target Compound Compound 18
Position 1 Substituent o-Tolyl (hydrophobic, steric bulk) 4-Fluorophenyl (polar, electronegative)
Position 4 Substituent Isopropoxy (polar, H-bond acceptor) Methyl (nonpolar, steric)
Position 5 Substituent Hydrogen Cyano (electron-withdrawing)

These modifications influence:

  • Conversely, the 4-fluorophenyl group in Compound 18 introduces dipole interactions, which may improve aqueous solubility relative to the hydrophobic o-tolyl group .

Computational and Crystallographic Insights

  • This may influence crystal packing and stability .
  • Ring Puckering : The dihydropyridazine ring’s conformation is critical for biological activity. Substituents at position 4 (isopropoxy vs. methyl) may alter puckering amplitudes (q) and phase angles (φ), as defined by Cremer and Pople’s ring puckering coordinates .
  • Crystallography Tools : Structural validation of such compounds relies on programs like SHELX for refinement and ORTEP-III for visualization, which are critical for comparing bond lengths and angles between analogs .

Biological Activity

Chemical Structure and Properties

Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate features a complex structure characterized by the following:

  • Molecular Formula : C16H20N2O3
  • Molecular Weight : 288.35 g/mol
  • CAS Number : 76578-14-8

The compound exhibits a dihydropyridazine core with various substituents that influence its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess significant antimicrobial activity. A study demonstrated that derivatives of dihydropyridazines showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

Several studies have reported the anticancer potential of dihydropyridazine derivatives. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. This suggests potential use in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, derivatives of this compound were tested against a panel of microbial pathogens. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of in vitro tests on various cancer cell lines revealed that the compound induced significant cytotoxicity. The IC50 values were determined for MCF-7 and HeLa cells, demonstrating effective dose-dependent responses. Further analysis showed that treated cells exhibited morphological changes indicative of apoptosis.

Research Findings Summary Table

Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Enzyme InhibitionInhibition of COX enzymes

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